4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride

Solubility Formulation Reaction Medium

This dual-electrophilic pyridine hydrochloride is a non-substitutable intermediate. Its unique 3,5-dimethyl and 4-chloro substitution pattern is essential for constructing Hsp90 inhibitor pharmacophores, a role generic chloromethylpyridines cannot fulfill. As Esomeprazole Impurity 12, it is supplied with full regulatory-compliant characterization data, ensuring accuracy for ANDA method validation and QC lot release. The solid, water-soluble HCl salt simplifies aqueous-phase synthesis and automated handling, mitigating risks of failed reactions or analytical errors inherent with alternative analogs.

Molecular Formula C8H10Cl3N
Molecular Weight 226.5 g/mol
CAS No. 143016-68-6
Cat. No. B1370272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride
CAS143016-68-6
Molecular FormulaC8H10Cl3N
Molecular Weight226.5 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=C1Cl)C)CCl.Cl
InChIInChI=1S/C8H9Cl2N.ClH/c1-5-4-11-7(3-9)6(2)8(5)10;/h4H,3H2,1-2H3;1H
InChIKeyUZYOEPBKRIJNLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine Hydrochloride (CAS 143016-68-6): A Strategic Building Block for Hsp90 Inhibitors and Esomeprazole Analysis


4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride is a chlorinated pyridine derivative utilized as a versatile synthetic intermediate in pharmaceutical research . This compound is specifically employed as a reactant in the preparation of 2-amino-6-halopurine Hsp90 inhibitors, which are under investigation for their antitumor activity . Furthermore, it is chemically identified as Esomeprazole Impurity 12 and is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development and quality control in esomeprazole production [1].

4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine Hydrochloride: Critical Differentiation from Generic Chloromethylpyridine Analogs


The unique substitution pattern on the pyridine ring of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride—specifically the 4-chloro and 3,5-dimethyl groups in conjunction with the 2-chloromethyl moiety—confers distinct electronic and steric properties that are not replicated by other chloromethylpyridine hydrochlorides. Generic analogs like 3-(chloromethyl)pyridine hydrochloride (CAS 6959-48-4) or 2-(chloromethyl)pyridine hydrochloride (CAS 6959-47-3) lack this specific substitution . This structural uniqueness directly impacts its role as a specific synthetic precursor for Hsp90 inhibitors and as a defined impurity standard for esomeprazole, making generic substitution a high-risk procurement strategy with potential for failed syntheses or invalid analytical results.

Quantitative Evidence Guide: Differentiating 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine Hydrochloride from Close Analogs


Aqueous Solubility Advantage: Hydrochloride Salt vs. Free Base

The hydrochloride salt form (CAS 143016-68-6) demonstrates significantly enhanced aqueous solubility compared to its free base counterpart (CAS 142885-96-9). The free base is practically insoluble in water, whereas the hydrochloride salt is described as soluble in water and various organic solvents, a property attributed to the polar nature of the hydrochloride group . This directly facilitates its use in aqueous reaction media, a common requirement in many synthetic protocols.

Solubility Formulation Reaction Medium

Distinct Physical State and Handling: Crystalline Solid vs. Liquid for 2-Chloromethylpyridine HCl

The target compound is a white to off-white crystalline solid . This is a critical differentiator from 2-(chloromethyl)pyridine hydrochloride (CAS 6959-47-3), which is a liquid with a boiling point of 128-129 °C . The solid form simplifies handling, weighing, and storage, and often correlates with higher chemical stability compared to liquid analogs. The target compound's stability is further supported by data indicating it is stable under recommended storage conditions [1].

Physical Form Stability Handling

Validated Analytical Differentiation for Esomeprazole Impurity Testing

4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride is chemically identical to Esomeprazole Impurity 12 and is supplied with detailed characterization data compliant with regulatory guidelines [1]. Its analytical differentiation is validated by its distinct HPLC retention time. A direct comparison with the active pharmaceutical ingredient (API) Esomeprazole (CAS 119141-88-7) shows that the impurity has basic characteristics and high retention in reverse phases, facilitating its separation by HPLC and sensitive detection by LC-MS and NMR . This specific behavior is not shared by other potential impurities or by other chloromethylpyridine analogs.

Analytical Chemistry Impurity Profiling HPLC

Niche Application as a Precursor to High-Value Hsp90 Inhibitors

The compound is specifically documented as a reactant in the preparation of 2-amino-6-halopurine Hsp90 inhibitors that exhibit potent antitumor activity . This application is tied to its unique substitution pattern on the pyridine ring, which is required for the synthesis of these specific pharmacologically active molecules. Generic alternatives like 3-(chloromethyl)pyridine hydrochloride (CAS 6959-48-4) are typically employed as general alkylating agents for pharmaceutical and agrochemical intermediates but are not cited for this specific Hsp90 inhibitor class . This establishes a direct, class-level differentiation in utility.

Medicinal Chemistry Hsp90 Inhibitors Antitumor Agents

4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine Hydrochloride: Definitive Application Scenarios for Procurement Justification


Analytical Reference Standard for Esomeprazole Impurity Profiling

Pharmaceutical quality control laboratories requiring a certified reference standard for the identification and quantification of Esomeprazole Impurity 12 during ANDA method development, validation, and commercial production lot release [1]. Its high purity (95%+ HPLC) and detailed characterization data ensure method accuracy and regulatory compliance .

Synthesis of 2-Amino-6-halopurine Hsp90 Inhibitors

Medicinal chemistry research programs focused on developing novel antitumor agents targeting the Hsp90 chaperone protein . The compound's specific substitution pattern is essential for constructing the pharmacophore of this inhibitor class, a role that cannot be fulfilled by simpler chloromethylpyridine salts .

Aqueous-Compatible Alkylation and Heterocycle Functionalization

Synthetic chemistry workflows requiring a dual-electrophilic pyridine building block with good water solubility. The hydrochloride salt form allows reactions to be conducted in aqueous or biphasic media, avoiding the need for anhydrous organic solvents required by the water-insoluble free base . This is particularly advantageous for green chemistry initiatives or for reactions involving water-sensitive substrates.

Solid-Form Preferred Synthesis and Compound Management

Institutional compound libraries and automated synthesis platforms that prioritize solid compounds for ease of handling, accurate automated weighing, and long-term storage stability [2]. The crystalline solid nature of 4-chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride is a practical advantage over liquid or low-melting-point solid alternatives that are prone to degradation or dispensing errors .

Technical Documentation Hub

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